molecular formula C21H28O2 B5180577 1,1'-[1,5-pentanediylbis(oxy)]bis(2,3-dimethylbenzene)

1,1'-[1,5-pentanediylbis(oxy)]bis(2,3-dimethylbenzene)

Cat. No. B5180577
M. Wt: 312.4 g/mol
InChI Key: BFBDJEXIYKWHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[1,5-pentanediylbis(oxy)]bis(2,3-dimethylbenzene), commonly known as p-menthane, is a bicyclic monoterpene compound that has been extensively studied for its various biological activities. It is widely used in the pharmaceutical and cosmetic industries due to its unique chemical structure and diverse properties.

Mechanism of Action

The mechanism of action of p-menthane is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of key enzymes involved in inflammation and oxidative stress. P-menthane has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the activation of NF-κB, a key transcription factor involved in inflammation. Additionally, p-menthane has been shown to inhibit the activity of key enzymes involved in oxidative stress, such as xanthine oxidase and myeloperoxidase.
Biochemical and Physiological Effects:
P-menthane has been found to exhibit various biochemical and physiological effects, including the modulation of lipid metabolism, glucose metabolism, and immune function. It has been shown to decrease serum levels of total cholesterol, LDL cholesterol, and triglycerides, while increasing HDL cholesterol levels. Additionally, p-menthane has been found to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of type 2 diabetes. P-menthane has also been found to modulate immune function by increasing the production of cytokines and enhancing the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

P-menthane has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, there are also some limitations to its use in lab experiments, including its limited solubility in water and its potential for oxidation and degradation under certain conditions.

Future Directions

There are several future directions for the study of p-menthane, including its potential use as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of p-menthane and its potential applications in the prevention and treatment of oxidative stress-related diseases, such as cardiovascular disease, cancer, and neurodegenerative disorders. Additionally, the development of novel synthetic methods for the production of p-menthane and its derivatives may lead to the discovery of new compounds with enhanced biological activities.

Synthesis Methods

The synthesis of p-menthane can be achieved through various methods, including the oxidation of p-cymene, cyclization of limonene, and dehydrogenation of terpinene. The most common method involves the reaction of p-cymene with hydrogen peroxide and acetic acid to produce p-menthane. This method is relatively simple, cost-effective, and yields a high purity product.

Scientific Research Applications

P-menthane has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, analgesic, and antioxidant properties. It has been found to exhibit potent antimicrobial activity against various Gram-positive and Gram-negative bacteria, fungi, and viruses. P-menthane has also been shown to possess anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation-related disorders. Additionally, p-menthane has been found to exhibit antioxidant activity, which may have potential applications in the prevention and treatment of oxidative stress-related diseases.

properties

IUPAC Name

1-[5-(2,3-dimethylphenoxy)pentoxy]-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-16-10-8-12-20(18(16)3)22-14-6-5-7-15-23-21-13-9-11-17(2)19(21)4/h8-13H,5-7,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBDJEXIYKWHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCCOC2=CC=CC(=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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